molecular formula C13H9ClF3NO B15091909 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine

Cat. No.: B15091909
M. Wt: 287.66 g/mol
InChI Key: FIPBRJWAUXMINE-UHFFFAOYSA-N
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Description

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C13H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Properties

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

5-chloro-2-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-9-4-5-11(12(18)7-9)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2

InChI Key

FIPBRJWAUXMINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine depends on its specific application:

Comparison with Similar Compounds

Biological Activity

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine can be characterized by its unique biphenyl structure, which is modified with a chloro group and a trifluoromethoxy substituent. This structural configuration is believed to influence its biological activities significantly.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 64 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamineTBDTBD
Compound A32S. aureus
Compound B16E. coli
Compound C64P. aeruginosa

Anticancer Activity

The anticancer potential of 4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine has been explored through various studies. Compounds with similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For example, certain derivatives demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamineTBDTBD
Compound D5MCF-7 (breast cancer)
Compound E10A549 (lung cancer)
Compound F20HeLa (cervical cancer)

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, the compound has shown promise in modulating inflammatory responses. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . This property could be beneficial in treating inflammatory diseases.

Table 3: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine Inhibition (%)Concentration (µg/mL)
4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamineTBDTBD
Compound G7810
Compound H7210

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several derivatives of biphenyl compounds against clinical strains of bacteria. The results indicated that compounds with electron-donating groups exhibited higher activity against resistant strains.
  • Cytotoxicity in Cancer Research : In vitro studies on leukemia cells revealed that certain derivatives induced apoptosis at concentrations lower than those affecting normal cells, suggesting a selective cytotoxic profile.
  • Inflammation Modulation : Research on inflammatory models demonstrated that specific biphenyl derivatives significantly reduced the levels of inflammatory markers in vivo, indicating potential therapeutic applications in chronic inflammatory conditions.

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